molecular formula C24H23N5O5S3 B2477923 Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-51-8

Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2477923
CAS No.: 361174-51-8
M. Wt: 557.66
InChI Key: QRWXCNXWZVKJIX-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a heterocyclic compound featuring multiple pharmacologically relevant moieties. Its structure integrates a benzo[d]thiazole core linked to a thiazole ring via a carbamoyl group, which is further connected to a sulfonylphenyl-piperazine-carboxylate scaffold . This architecture is characteristic of compounds designed for interactions with biological targets, such as enzymes or receptors, due to its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions.

The synthesis of this compound likely involves sequential coupling reactions, as inferred from analogous pathways in the literature. For example, the carbamoyl linkage may be formed via activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by reaction with an aminothiazole derivative, as seen in the synthesis of related sulfonylbenzamide-thiazole hybrids . The piperazine-sulfonylphenyl segment could be introduced through nucleophilic substitution or sulfonylation reactions .

Key spectral features include:

  • IR: Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=O (~1660–1680 cm⁻¹) and νS=O (~1350 cm⁻¹) bands .
  • NMR: Distinct signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), aromatic protons (δ ~7.0–8.5 ppm), and piperazine carbons (δ ~40–50 ppm for CH₂ groups) .

Properties

IUPAC Name

ethyl 4-[4-[[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O5S3/c1-2-34-24(31)28-11-13-29(14-12-28)37(32,33)17-9-7-16(8-10-17)21(30)27-23-26-19(15-35-23)22-25-18-5-3-4-6-20(18)36-22/h3-10,15H,2,11-14H2,1H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWXCNXWZVKJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

For instance, some thiazole derivatives have been found to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain. The specific biochemical pathways affected by this compound would depend on its exact structure and the nature of its targets.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound. The specific ADME properties of this compound would depend on its exact structure.

Biological Activity

Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. It features multiple functional groups, including a benzo[d]thiazole moiety, a phenylsulfonyl group, and a piperazine-1-carboxylate structure. This unique arrangement suggests diverse biological activities, particularly in the context of anti-cancer and anti-tubercular properties.

Chemical Structure and Properties

The molecular formula of Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is C22H24N4O6S2. Its structural complexity allows for various interactions with biological targets, making it a candidate for drug development.

Property Value
Molecular FormulaC22H24N4O6S2
Molecular Weight480.58 g/mol
Key Functional GroupsBenzo[d]thiazole, Piperazine
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that compounds containing similar structural motifs to Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exhibit significant anticancer activity. Many derivatives of piperazine and benzo[d]thiazole have been documented to inhibit various cancer cell lines. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Antitubercular Activity

Recent studies highlight the efficacy of benzothiazole-based compounds against Mycobacterium tuberculosis. Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate may share similar mechanisms of action as other benzothiazole derivatives that demonstrate moderate to good anti-tubercular activity. The minimum inhibitory concentrations (MICs) of related compounds suggest promising results against this pathogen .

The biological activity of Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate can be attributed to its ability to interact with key biological targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in cancer progression or bacterial survival.
  • Receptor Binding : Potential interactions with receptors that mediate cellular responses to growth factors or stress.
  • Induction of Apoptosis : Similar compounds have been shown to promote programmed cell death in cancer cells.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry assessed various benzothiazole derivatives, including those structurally related to Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate). The findings indicated that these compounds exhibited significant cytotoxic effects on several cancer cell lines, demonstrating their potential as therapeutic agents .

Study on Antitubercular Activity

In another investigation focused on the synthesis and evaluation of new benzothiazole derivatives for anti-tubercular activity, several compounds were found to possess MIC values significantly lower than standard treatments, indicating enhanced potency against M. tuberculosis .

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves several steps, including the formation of thiazole derivatives and subsequent coupling reactions. The compound's structure includes a piperazine ring, which is known for its biological activity, and a benzo[d]thiazole moiety that contributes to its pharmacological properties.

Anticancer Properties

Research indicates that compounds containing thiazole and benzo[d]thiazole moieties exhibit promising anticancer activity. For instance, studies have demonstrated that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has shown potential antimicrobial effects against various bacterial strains. The presence of the thiazole ring enhances its interaction with microbial enzymes, leading to effective inhibition of bacterial growth. This has been documented in studies where similar compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Acetylcholinesterase Inhibition

Another notable application is in the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Compounds with structural similarities to this compound have been evaluated for their AChE inhibitory activity, showing potential as therapeutic agents for cognitive disorders .

Case Study 1: Alzheimer’s Disease

A study focused on the synthesis of thiazole derivatives indicated that certain compounds exhibited strong AChE inhibitory activity, suggesting their potential use in treating Alzheimer's disease. The synthesized compounds were tested in vitro, revealing IC50 values that suggest effective inhibition comparable to existing treatments .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives similar to this compound were evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity, highlighting the compound's potential as a lead structure for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of molecules combining heterocyclic cores (e.g., benzothiazole, thiazole, piperazine) with sulfonamide and carbamate functionalities. Below is a comparative analysis with structurally related analogs:

Structural Variations and Implications

Core Heterocycles: The target compound’s benzo[d]thiazole-thiazole core (vs. Piperazine-carboxylate moieties (shared with ) introduce conformational flexibility and basicity, aiding solubility and membrane permeability .

Substituent Effects :

  • Sulfonylphenyl groups (common in ) contribute to electrostatic interactions with target proteins. Electron-withdrawing substituents (e.g., -Cl, -Br in ) may increase metabolic stability compared to the target’s ethoxy group .
  • Carbamoyl vs. Hydrazone Linkers : The target’s carbamoyl group (C=O-NH) offers rigidity and hydrogen-bonding capacity, whereas hydrazone derivatives (e.g., ) exhibit pH-dependent tautomerism .

Spectral and Physicochemical Properties

  • IR : The target’s νC=O (1663–1682 cm⁻¹) aligns with 7b , but absence of νS-H distinguishes it from thiol-containing analogs .
  • Solubility: Ethyl carboxylate and piperazine groups likely enhance aqueous solubility compared to non-esterified derivatives (e.g., [7–9]) .

Notes

Structural Nuances : While the target compound shares a piperazine-sulfonylphenyl backbone with 7b and 3a , its benzo[d]thiazole-thiazole core is unique, offering distinct electronic properties .

Synthetic Challenges : The multi-step synthesis requires precise control over coupling and sulfonylation reactions to avoid byproducts like N-alkylated derivatives .

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